1-Butanesulfonic acid
Overview
Description
1-Butanesulfonic acid is an organic compound with the molecular formula C₄H₁₀O₃S. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water, alcohols, and ethers, and it decomposes at high temperatures. It is commonly used as a catalyst and reaction medium in organic synthesis .
Mechanism of Action
Target of Action
1-Butanesulfonic acid, also known as butane-1-sulfonic acid, is primarily used as an ion-pair reagent in chromatography . It interacts with various targets, including enzymes and other biological molecules, to modulate their activity .
Mode of Action
The compound’s interaction with its targets is primarily through ionic interactions. The sulfonic acid group in this compound can donate a proton, becoming a negatively charged sulfonate ion. This ion can form ionic bonds with positively charged groups on its target molecules, altering their structure and function .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological systems it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For example, it has been shown to modulate the activity of various enzymes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially altering its interactions with target molecules. Additionally, the presence of other ions in the environment can compete with the sulfonate ion for interactions with targets .
Biochemical Analysis
Biochemical Properties
1-Butanesulfonic acid plays a significant role in biochemical reactions, particularly in ion-pair chromatography. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a mobile phase additive to separate selenium compounds such as selenite, selenate, and selenomethionine . The interactions between this compound and these biomolecules are primarily based on ionic interactions, which help in the stabilization and separation of these compounds during chromatographic processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of zinc metal batteries, perfluoro-1-butanesulfonic acid (a derivative) has been shown to enhance the hydrophobicity of zinc anodes, thereby suppressing hydrogen evolution reactions and improving corrosion resistance . This indicates that this compound can modulate cellular processes by altering the chemical environment and interactions at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through ionic and hydrogen bonding. It can act as an ion-pairing agent, facilitating the separation of charged molecules in chromatographic techniques . Additionally, this compound can influence enzyme activity by altering the ionic strength and pH of the reaction environment, thereby affecting enzyme-substrate interactions and catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions, but prolonged exposure to high temperatures or reactive chemicals can lead to its degradation . Long-term studies have shown that this compound maintains its effectiveness in ion-pair chromatography over extended periods, ensuring consistent results in biochemical analyses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as irritation to the respiratory system and skin . It is crucial to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfonation reactions. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to target molecules . This interaction can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The localization and accumulation of this compound within cells can impact its biochemical activity and effectiveness.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles such as the cytoplasm or nucleus, where it exerts its biochemical effects . The subcellular localization of this compound is crucial for its role in modulating cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanesulfonic acid can be synthesized through the hydrolysis of butene sulfonic acid. The reaction involves the addition of water to butene sulfonic acid, resulting in the formation of this compound and sulfuric acid. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the hydrolysis .
Industrial Production Methods: In industrial settings, this compound is produced by the sulfonation of butane. This process involves the reaction of butane with sulfur trioxide in the presence of a catalyst, followed by hydrolysis to yield this compound. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butane sulfonate.
Reduction: It can be reduced to butane.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Butane sulfonate.
Reduction: Butane.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in chromatography for the separation of compounds.
Biology: It is employed in the preparation of buffers for biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of detergents and surfactants
Comparison with Similar Compounds
- Methanesulfonic acid (CH₄O₃S)
- Ethanesulfonic acid (C₂H₆O₃S)
- Propane-1-sulfonic acid (C₃H₈O₃S)
Comparison: 1-Butanesulfonic acid is unique due to its longer carbon chain compared to methanesulfonic acid and ethanesulfonic acid, which results in different solubility and reactivity properties. It is more hydrophobic than its shorter-chain counterparts, making it suitable for specific applications where less polar solvents are required .
Properties
IUPAC Name |
butane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHFHIQKOVNCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-54-1 (hydrochloride salt) | |
Record name | 1-Butanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062364 | |
Record name | 1-Butanesulfonic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sulfurous odor; ; [Acros Organics MSDS] | |
Record name | 1-Butanesulfonic acid | |
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CAS No. |
2386-47-2, 5391-97-9 | |
Record name | Butanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2386-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BUTANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6VP78CYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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